molecular formula C7H9N5S B13324824 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13324824
M. Wt: 195.25 g/mol
InChI Key: LGDMIGJKNAWCCY-UHFFFAOYSA-N
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Description

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of both thiazole and triazole moieties in a single molecule can potentially enhance its biological activity and make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved will depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both thiazole and triazole rings in a single molecule. This combination can enhance its biological activity and make it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C7H9N5S/c1-5-9-6(4-13-5)2-12-3-7(8)10-11-12/h3-4H,2,8H2,1H3

InChI Key

LGDMIGJKNAWCCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C=C(N=N2)N

Origin of Product

United States

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